2-amino-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
2-amino-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold in drug development and other scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Another method involves the use of thiourea and α-haloketones under basic conditions to form the thiazole ring, followed by amination to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems ensures consistent product quality and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the thiazole ring, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-amino-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A precursor to 2-amino-N-(1,3-thiazol-2-yl)acetamide with similar biological activities.
2-amino-4-methylthiazole: Exhibits antimicrobial and anticancer properties.
2-amino-5-bromothiazole: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
This compound stands out due to its versatile reactivity and broad spectrum of biological activities. Its ability to undergo multiple chemical transformations and its efficacy in various therapeutic applications make it a unique and valuable compound in scientific research .
Properties
IUPAC Name |
2-amino-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3,6H2,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRRHVNPKGSGSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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